molecular formula C10H16ClN3 B3185673 (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride CAS No. 1188263-46-8

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride

Cat. No.: B3185673
CAS No.: 1188263-46-8
M. Wt: 213.71 g/mol
InChI Key: PQXRHGJXUWELLP-UHFFFAOYSA-N
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Description

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H16N3Cl . It is a derivative of quinazoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride typically involves the following steps:

  • Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of an appropriate amine with a diketone or a β-keto ester.

  • Methylation: The quinazoline core is then methylated at the 4-position to introduce the methyl group.

  • Introduction of the Amino Group: The amino group is introduced at the 2-position through a nucleophilic substitution reaction.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

  • Reduction: Reduction reactions can be performed to reduce the quinazoline core or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of quinazoline-2-carboxylic acids or quinazoline-2-one derivatives.

  • Reduction: Reduction can result in the formation of reduced quinazoline derivatives.

  • Substitution: Substitution reactions can produce various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

  • Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new therapeutic agents for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • Quinazoline: The parent compound without the methyl group.

  • 2-Methylquinazoline: A similar compound with the methyl group at a different position.

  • 4-Methylquinazoline: Another derivative with the methyl group at the 4-position but without the additional amino group.

Uniqueness: The presence of the amino group at the 2-position and the methyl group at the 4-position makes This compound unique compared to other quinazoline derivatives. These structural features contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRHGJXUWELLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-46-8
Record name 2-Quinazolinemethanamine, 5,6,7,8-tetrahydro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride
Reactant of Route 2
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride
Reactant of Route 3
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride
Reactant of Route 4
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride
Reactant of Route 5
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride
Reactant of Route 6
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride

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